molecular formula C36H68N4O2 B1196074 N,N'-Bis(1-decylnipecotoyl)piperazine CAS No. 90934-36-4

N,N'-Bis(1-decylnipecotoyl)piperazine

Cat. No.: B1196074
CAS No.: 90934-36-4
M. Wt: 589 g/mol
InChI Key: IVCWGAIYDLMKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Bis(1-decylnipecotoyl)piperazine is a sophisticated organic compound with the molecular formula C36H68N4O2. As a derivative of the piperazine heterocycle, it belongs to a class of nitrogen-containing structures that are the third most common ring system in U.S. FDA-approved drugs . Piperazine derivatives are prized in medicinal and synthetic chemistry for their ability to expand the three-dimensional chemical space, which is crucial for improving molecular recognition against a spectrum of biological targets . This compound features extended lipophilic decyl chains, which may influence its bioavailability and binding characteristics. The structural complexity of this bis-nipecotoyl piperazine makes it a valuable intermediate for advanced chemical synthesis. It can be utilized in the development of novel pharmacologically active molecules, leveraging modern synthetic methodologies such as palladium-catalyzed cyclizations and other methods used to construct complex piperazine scaffolds . Researchers can employ this compound in the synthesis of potential protease inhibitors, receptor antagonists, or other bioactive agents where the piperazine core plays a critical role. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

90934-36-4

Molecular Formula

C36H68N4O2

Molecular Weight

589 g/mol

IUPAC Name

[4-(1-decylpiperidine-3-carbonyl)piperazin-1-yl]-(1-decylpiperidin-3-yl)methanone

InChI

InChI=1S/C36H68N4O2/c1-3-5-7-9-11-13-15-17-23-37-25-19-21-33(31-37)35(41)39-27-29-40(30-28-39)36(42)34-22-20-26-38(32-34)24-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3

InChI Key

IVCWGAIYDLMKAJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCN1CCCC(C1)C(=O)N2CCN(CC2)C(=O)C3CCCN(C3)CCCCCCCCCC

Canonical SMILES

CCCCCCCCCCN1CCCC(C1)C(=O)N2CCN(CC2)C(=O)C3CCCN(C3)CCCCCCCCCC

Related CAS

88209-91-0 (hydroiodide)

Synonyms

BDNP
BPAT 117
BPAT-117
N,N'-bis(1-decylnipecotoyl)piperazine
N,N'-bis(1-decylnipecotoyl)piperazine hydroiodide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Group Variations

Activity Profiles and Mechanisms

Platelet Aggregation Inhibitors
  • 7a : Inhibits platelet aggregation by interacting with anionic sites on platelets spaced ~7 Å apart, with hydrophobic decyl chains embedding into lipid membranes .
  • Type 5/6 analogs : Substitutions like ethyl-butyl carbamoyl (5a) or xylene-linked bis-nipecotamides (6i) showed reduced potency compared to 7a, highlighting the critical role of unsubstituted piperazine and optimal alkyl chain length .
Antimicrobial Agents
  • Thiadiazole-containing piperazines (e.g., compound 9): Target bacterial enoyl ACP reductase, with activity dependent on electron-withdrawing thiadiazole groups .
  • Chlorophenyl-propyl piperazine : Disrupts microbial membranes via lipophilic interactions, similar to 7a’s decyl-mediated membrane penetration .
Kinase Inhibitors
  • Compound 5d: Inhibits DYRK1A kinase via arylidene-thiazolinone groups, which occupy ATP-binding pockets. The piperazine linker ensures proper spatial alignment . Unlike 7a, polar substituents are critical here.
Antiviral Agents
  • Butyl piperazine 9a : Retains antiviral activity by balancing hydrophobicity (butyl) and hydrogen-bonding capacity (N-H). Replacement with N-methyl or N-phenyl abolishes activity, mirroring 7a’s dependency on unmodified piperazine .

Substituent Effects on Activity

  • Hydrophobic chains :
    • 7a’s decyl chain : Enhances membrane affinity for platelet inhibition.
    • Butyl in 9a : Optimizes antiviral activity without excessive steric bulk .
  • Electron-deficient groups: Thiadiazole in antimicrobials increases electrophilicity, aiding enzyme inhibition . Arylidene-thiazolinone in kinase inhibitors facilitates π-π stacking in active sites .
  • Hydrogen-bond donors: 7a’s carboxamide groups stabilize interactions with platelet anionic sites . N-H in antiviral 9a is irreplaceable for target binding .

Key Contrasts and Design Insights

  • Piperazine modifications: Substitutions on the piperazine ring reduce activity in platelet inhibitors (7a) but are essential for antimicrobial (thiadiazole) or kinase inhibitors (thiazolinone).
  • Hydrogen bonding vs. hydrophobicity: Antiviral/kinase inhibitors prioritize H-bond donors, while platelet/antimicrobial agents rely on hydrophobic substituents.
  • Synthetic adaptability : Microwave methods enable rapid diversification for kinase inhibitors, whereas traditional routes suffice for simpler analogs.

Preparation Methods

Molecular Architecture

The compound features a piperazine backbone (C4H10N2\text{C}_4\text{H}_{10}\text{N}_2) substituted at both nitrogen atoms with 1-decylnipecotoyl groups. Each nipecotoyl moiety consists of a piperidine-3-carbonyl group modified by a decyl (10-carbon) alkyl chain at the piperidine nitrogen. The SMILES notation (CCCCCCCCCCN1CCCC(C1)C(=O)N2CCN(CC2)C(=O)C3CCCN(C3)CCCCCCCCCC) confirms the presence of two symmetric decylnipecotoyl units linked via amide bonds to the piperazine ring.

Physicochemical Characteristics

  • Molecular Weight : 588.94 g/mol

  • Solubility : Limited solubility in polar solvents due to the hydrophobic decyl chains; soluble in chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

  • Collision Cross-Section (CCS) : Predicted CCS values range from 255.9 Ų (for [M+K]+[M+K]^+) to 264.9 Ų (for [M+Na]+[M+Na]^+).

Synthetic Routes for this compound

Stepwise Synthesis Strategy

The preparation of this compound involves two critical stages: (1) synthesis of 1-decylnipecotic acid and (2) acylation of piperazine with the nipecotoyl chloride derivative.

Synthesis of 1-Decylnipecotic Acid

  • Alkylation of Nipecotic Acid :
    Nipecotic acid (piperidine-3-carboxylic acid) undergoes N-alkylation with decyl bromide in the presence of a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in DMF. The reaction proceeds via nucleophilic substitution, forming 1-decylpiperidine-3-carboxylic acid.

    Nipecotic acid+Decyl bromideK2CO3,DMF1-Decylpiperidine-3-carboxylic acid\text{Nipecotic acid} + \text{Decyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-Decylpiperidine-3-carboxylic acid}

    Yield : ~70–80% (estimated from analogous alkylation reactions).

  • Purification :
    The product is isolated via acid-base extraction, followed by recrystallization from ethanol/water mixtures.

Acylation of Piperazine

  • Activation of 1-Decylnipecotic Acid :
    The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride ((COCl)2(\text{COCl})_2) under anhydrous conditions.

    1-Decylnipecotic acid+SOCl21-Decylnipecotoyl chloride+SO2+HCl\text{1-Decylnipecotic acid} + \text{SOCl}_2 \rightarrow \text{1-Decylnipecotoyl chloride} + \text{SO}_2 + \text{HCl}
  • Amide Bond Formation :
    Piperazine is reacted with two equivalents of 1-decylnipecotoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (Et3N\text{Et}_3\text{N}) as a base to neutralize HCl.

    Piperazine+21-Decylnipecotoyl chlorideEt3N,DCMN,N’-Bis(1-decylnipecotoyl)piperazine+2HCl\text{Piperazine} + 2 \, \text{1-Decylnipecotoyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{this compound} + 2 \, \text{HCl}

    Reaction Conditions :

    • Temperature: 0–25°C

    • Time: 12–24 hours
      Yield : ~50–60% (based on similar piperazine acylation reactions).

Coupling Agent-Mediated Synthesis

Using coupling agents such as HATU (O\text{O}-(7-azabenzotriazol-1-yl)-N,N,N,NN,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (N,NN,N'-dicyclohexylcarbodiimide) enables direct acylation without isolating the acyl chloride. For example:

1-Decylnipecotic acid+HATU+DMAPActivated intermediatePiperazineN,N’-Bis(1-decylnipecotoyl)piperazine\text{1-Decylnipecotic acid} + \text{HATU} + \text{DMAP} \rightarrow \text{Activated intermediate} \xrightarrow{\text{Piperazine}} \text{this compound}

Advantages : Higher selectivity and reduced side reactions.
Disadvantages : Higher cost and sensitivity to moisture.

Solid-Phase Synthesis

Immobilizing piperazine on a resin allows sequential acylation steps, simplifying purification. However, this method is less commonly used for symmetric molecules like this compound.

Optimization of Reaction Parameters

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance solubility of intermediates but may complicate purification.

  • Non-Polar Solvents : DCM and THF are preferred for acyl chloride reactions due to better compatibility with Et3N\text{Et}_3\text{N}.

Stoichiometry and Equivalents

  • A 2.2:1 molar ratio of 1-decylnipecotoyl chloride to piperazine ensures complete acylation of both nitrogen atoms.

  • Excess acyl chloride (>2.2 eq) leads to side products such as oligomers.

Temperature Control

  • Low temperatures (0–5°C) minimize side reactions during acyl chloride formation.

  • Room temperature (25°C) is optimal for the acylation step to balance reaction rate and selectivity.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR^1\text{H NMR} (CDCl3_3) :

    • δ 0.88 (t, 6H, J=6.8J = 6.8 Hz, terminal CH3_3)

    • δ 1.26 (m, 32H, decyl CH2_2)

    • δ 3.42 (m, 8H, piperazine and piperidine CH2_2)

    • δ 4.12 (m, 2H, piperidine CH adjacent to carbonyl).

  • 13C NMR^{13}\text{C NMR} :

    • 172.8 ppm (carbonyl C=O)

    • 54.3 ppm (piperazine CH2_2)

    • 22.7–31.9 ppm (decyl CH2_2).

Mass Spectrometry

  • ESI-MS : Observed [M+H]+[M+H]^+ at m/zm/z 589.54152 (calculated 589.54120).

  • High-Resolution MS : Confirms molecular formula C36H68N4O2\text{C}_{36}\text{H}_{68}\text{N}_4\text{O}_2.

Chromatographic Purity

  • HPLC : >95% purity using a C18 column (acetonitrile/water gradient).

Challenges and Mitigation Strategies

Solubility Issues

  • Problem : Poor solubility in reaction solvents slows acylation.

  • Solution : Use DMF/THF mixtures (1:1) to enhance solubility.

Side Reactions

  • Problem : Over-acylation or oligomer formation.

  • Solution : Strict stoichiometric control and slow addition of acyl chloride .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing and characterizing N,N'-Bis(1-decylnipecotoyl)piperazine?

  • Methodology :

  • Synthesis : Use a nucleophilic substitution reaction between piperazine and nipecotic acid derivatives. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as seen in analogous piperazine-Schiff base syntheses (e.g., methanol reflux for 24 hours in ).
  • Characterization : Employ elemental analysis, FT-IR (to confirm amide bonds), 1^1H/13^{13}C NMR (to verify alkyl chain integration), and X-ray crystallography for structural elucidation . For impurities, use TLC or HPLC with ≤0.05% free acid thresholds, as applied in bis(acryloyl)piperazine quality control .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • Purity : Quantify residual solvents via GC-MS and monitor free acrylic acid content using TLC (threshold: ≤0.05%) .
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 6 months) and analyze degradation products with LC-MS. Compare with stability protocols for N,N'-bis(2-hydroxyethyl)piperazine, which emphasize inert-atmosphere storage .

Advanced Research Questions

Q. How does the structural flexibility of this compound influence its interaction with biological targets?

  • Methodology :

  • Computational Analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions with lipid bilayers or enzymes. Compare to studies on 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, where AM1 conformational analysis and DNA docking revealed binding affinities of -7.5 kcal/mol .
  • Experimental Validation : Conduct surface plasmon resonance (SPR) to measure binding kinetics with receptor analogs (e.g., GPCRs), referencing protocols for piperazine-based dopamine receptor ligands .

Q. What role does the decyl chain play in modulating the compound’s pharmacokinetic properties?

  • Methodology :

  • LogP Measurement : Determine octanol-water partition coefficients via shake-flask method. Compare to N-benzyl-4-(2-fluoroethyl)piperazine derivatives, where fluorinated groups enhanced blood-brain barrier penetration .
  • In Vitro ADME : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers, as applied to N-(2-Piperazin-1-ylethyl)acetamide .

Q. Can this compound be integrated into functional materials (e.g., polymers or metal-organic frameworks)?

  • Methodology :

  • Polymer Cross-Linking : Incorporate into poly(amidoamine) networks via Michael addition, mimicking N,N'-bis(acryloyl)piperazine-based cross-linkers in anion-exchange membranes .
  • Coordination Chemistry : React with Zr(IV) to form piperazine-bridged phosphonates, using protocols from zirconium diphosphonate synthesis (e.g., pH-controlled precipitation at 80°C) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in bioactivity data between in silico predictions and experimental assays?

  • Methodology :

  • Validation Pipeline : Replicate docking studies (e.g., Spartan06 for conformational sampling ) and correlate with wet-lab assays (e.g., agar diffusion for antibacterial activity ).
  • Statistical Adjustments : Apply false discovery rate (FDR) correction to high-throughput screening data, as seen in piperazine-based anticancer compound libraries .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodology :

  • Process Analytical Technology (PAT) : Use in-line FT-IR for real-time monitoring of reaction progress, inspired by QA-optimized bis(acryloyl)piperazine production .
  • DoE Optimization : Implement a central composite design to evaluate factors like reaction time, temperature, and catalyst loading .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.